Indigo White

描述

Indigo White, also known as leucoindigo, is a reduced form of indigo dye. It is a colorless compound that is soluble in water and can be easily oxidized to form the blue indigo dye. This compound is primarily used in the textile industry for dyeing fabrics, particularly denim. The compound has historical significance as it was traditionally used in ancient dyeing processes.

准备方法

Synthetic Routes and Reaction Conditions: Indigo White can be synthesized through the reduction of indigo dye. One common method involves the use of sodium dithionite (sodium hydrosulfite) as a reducing agent. The reaction is typically carried out in an alkaline medium, such as sodium hydroxide solution, at elevated temperatures. The general reaction is as follows:

Indigo+Sodium Dithionite+Sodium Hydroxide→Indigo White+By-products

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reduction processes. The indigo dye is dissolved in a solution containing sodium dithionite and sodium hydroxide. The mixture is heated to facilitate the reduction reaction, resulting in the formation of this compound. The compound is then separated and purified for use in dyeing processes.

Types of Reactions:

Oxidation: this compound undergoes oxidation to form indigo dye. This reaction is typically carried out by exposing the compound to air or using oxidizing agents such as hydrogen peroxide.

Reduction: this compound can be further reduced to form other derivatives, although this is less common.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, although this is not a primary reaction for this compound.

Common Reagents and Conditions:

Oxidizing Agents: Air, hydrogen peroxide.

Reducing Agents: Sodium dithionite, sodium borohydride.

Reaction Conditions: Alkaline medium, elevated temperatures for reduction; ambient conditions for oxidation.

Major Products Formed:

Indigo Dye: Formed through the oxidation of this compound.

By-products: Depending on the reagents used, various by-products such as sodium sulfate may be formed.

科学研究应用

Applications in Textile Industry

2.1 Dyeing Process

Indigo white plays a crucial role in the dyeing of textiles, particularly denim. The reduction of indigo to this compound allows it to penetrate fibers more effectively. Upon exposure to air, the this compound reverts to its blue form, creating the desired color on fabrics.

| Property | Indigo Blue | This compound |

|---|---|---|

| Color | Blue | Colorless/Yellow-Green |

| Solubility | Insoluble | Soluble |

| Application Method | Direct application | Reduced application |

2.2 Sustainable Practices

Recent studies emphasize the importance of sustainable practices in indigo dyeing. Researchers are exploring eco-friendly methods that utilize this compound to minimize environmental impact while maintaining vibrant colors on textiles .

Medicinal Applications

This compound's derivatives, particularly indirubin (a compound related to indigo), have been studied for their pharmacological properties:

3.1 Antitumor Activity

Indirubin has demonstrated significant antitumor effects by inhibiting DNA synthesis in cancer cells without significantly affecting protein synthesis. This action is believed to occur through the formation of complexes with DNA and DNA polymerase, effectively blocking tumor cell growth .

3.2 Traditional Medicine

In traditional Chinese medicine (TCM), preparations containing indigo naturalis (which includes this compound) are used for treating various ailments, including chronic myeloid leukemia (CML). The effectiveness is attributed to the concentration of indirubin derived from these preparations .

Innovative Material Development

Recent research has focused on incorporating this compound into polymers and other materials:

4.1 Conductive Polymers

This compound has been used as a modifying agent in the synthesis of conductive polymers, such as polyaniline (PANI). The incorporation of indigo into these materials enhances their electrical properties and opens avenues for applications in electronic devices .

| Material | Conductivity Level | Morphology |

|---|---|---|

| Indigo-PANI | Moderate | 2D jagged sheet-like |

| Indigo-PNA | Higher | Granular aggregates |

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

- Case Study on Drug Development: Evotec's IND-enabling package utilized indigo derivatives to overcome challenges related to drug polymorphism, significantly accelerating the drug development process .

- Sustainable Dyeing Practices: Research focused on optimizing dyeing processes with this compound has led to more sustainable practices that reduce water usage and chemical waste in textile production .

作用机制

The mechanism of action of Indigo White involves its reversible oxidation-reduction properties. In an alkaline medium, this compound is oxidized to form indigo dye. This process involves the transfer of electrons from this compound to an oxidizing agent, resulting in the formation of the blue indigo dye. The molecular targets and pathways involved in this process include the interaction of this compound with oxygen or other oxidizing agents, leading to the formation of indigo dye.

相似化合物的比较

Indigo Dye: The oxidized form of Indigo White, known for its distinctive blue color.

Indirubin: A structural isomer of indigo, used in traditional Chinese medicine for its therapeutic properties.

Tyrian Purple: A natural dye similar to indigo, historically used for dyeing royal garments.

Comparison:

Indigo Dye vs. This compound: Indigo dye is the oxidized form, while this compound is the reduced form. Indigo dye is blue and insoluble in water, whereas this compound is colorless and water-soluble.

Indirubin vs. This compound: Indirubin has different therapeutic properties and is used in medicine, while this compound is primarily used in dyeing processes.

Tyrian Purple vs. This compound: Tyrian Purple is another natural dye with a similar structure but different historical and cultural significance.

This compound’s unique properties, such as its solubility in water and reversible oxidation-reduction capabilities, make it distinct from other similar compounds

生物活性

Indigo White, a compound derived from the indigo plant, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by recent research findings and data tables.

Overview of this compound

This compound is primarily known for its role in the biosynthesis of indigo and related compounds. It is produced through a complex metabolic pathway involving various enzymes, particularly cytochrome P450 monooxygenases (CYP450) and uridine diphosphate glucosyltransferases (UGT) . The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.

- Antioxidant Activity : this compound has been shown to exhibit strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines, thereby reducing inflammation in various tissues .

- Anticancer Potential : Indigo and its derivatives have been identified as aryl hydrocarbon receptor (AhR) ligands, which play a role in cancer treatment by regulating cell growth and apoptosis . Additionally, indirubin, a derivative of indigo, has demonstrated significant inhibitory effects on tumor growth .

Table 1: Biological Activities of this compound

Case Study 1: Antioxidant Effects

A study conducted by Macedo et al. (2015) utilized MTT assays to evaluate the cytotoxicity of this compound across various concentrations (3.12 μg to 25 μg). Results indicated that higher concentrations significantly reduced cell viability in cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

In a separate investigation, researchers assessed the anti-inflammatory effects of this compound on human macrophages. The study demonstrated that treatment with this compound led to a marked decrease in the secretion of TNF-α and IL-6, key inflammatory markers .

Research Findings

Recent studies have revealed the intricate biosynthetic pathways involved in the production of this compound. A comprehensive transcriptomic analysis identified several genes associated with indigo biosynthesis in P. flavus, including anthranilate synthase and tryptophan synthase genes . This foundational research paves the way for future investigations into enhancing the yield of biologically active compounds derived from indigo.

属性

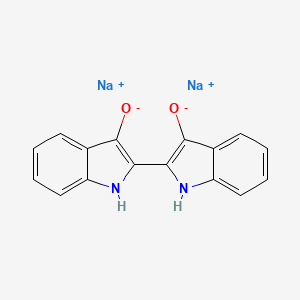

IUPAC Name |

disodium;2-(3-oxido-1H-indol-2-yl)-1H-indol-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2.2Na/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14;;/h1-8,17-20H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSRLFLXFXUENW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061269 | |

| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-86-0 | |

| Record name | Indigo white | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [2,2'-bi-1H-indole]-3,3'-diolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGO WHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFK9F739AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。